
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is a heterocyclic compound that contains a thiazole ring fused with a hydroxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde typically involves the reaction of cysteine with substituted benzonitriles. This method is notable for being metal- and catalyst-free, making it an environmentally friendly approach. The reaction yields range from 64% to 89%, and the structures of the synthesized compounds are confirmed using NMR spectral data analysis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the metal- and catalyst-free synthesis method mentioned above could be scaled up for industrial applications due to its simplicity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Applications De Recherche Scientifique
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde involves its interaction with bacterial cell membranes, leading to disruption of fatty acid synthesis. This disruption inhibits bacterial growth and proliferation . The compound’s molecular targets include enzymes involved in fatty acid synthesis pathways, which are essential for bacterial survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A five-membered heteroaromatic ring containing sulfur and nitrogen atoms.
Bisthiazole: Compounds containing two thiazole rings.
Pyrazole: A five-membered ring with two nitrogen atoms.
Uniqueness
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is unique due to its specific substitution pattern, which imparts distinct biological activities not commonly observed in other thiazole derivatives. Its ability to disrupt fatty acid synthesis in bacteria sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H9NO2S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-5,7,13H,6H2 |
Clé InChI |
NINIAHXJBYQIFQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(S1)C2=CC=CC=C2O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
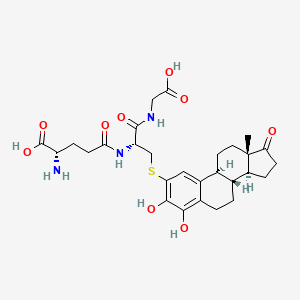
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
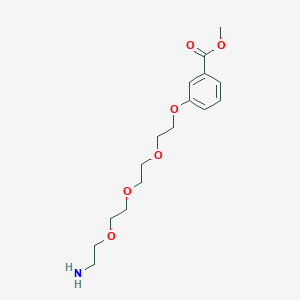
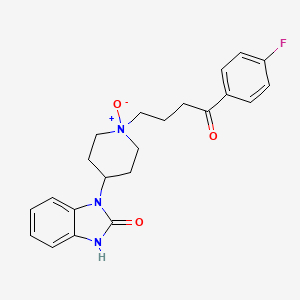
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![[9-[2-[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decoxycarbonyl]phenyl]-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;hydroxide](/img/structure/B13443697.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
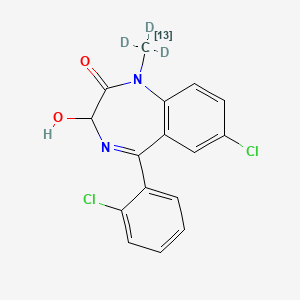
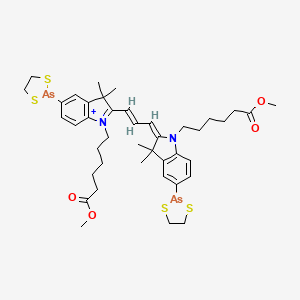

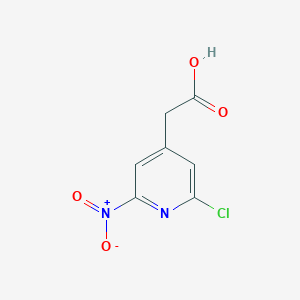
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
